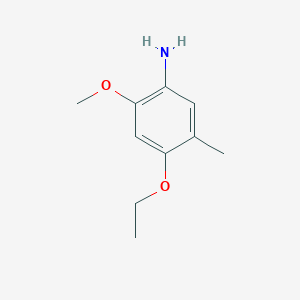

4-Ethoxy-2-methoxy-5-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

4-ethoxy-2-methoxy-5-methylaniline |

InChI |

InChI=1S/C10H15NO2/c1-4-13-9-6-10(12-3)8(11)5-7(9)2/h5-6H,4,11H2,1-3H3 |

InChI Key |

NQAPPEDMIIWBAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)N)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 2 Methoxy 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and environment of atoms within a molecule.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the various proton environments within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a detailed map of the proton framework.

For 4-ethoxy-2-methoxy-5-methylaniline, the ¹H NMR spectrum provides distinct signals corresponding to each unique proton set in the molecule. Experimental data obtained from a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent reveals the following chemical shifts (δ) in parts per million (ppm): 6.54, 6.44, 3.98-3.93, 3.82, 2.12, and 1.40-1.36. google.com

A detailed assignment of these signals is as follows:

Aromatic Protons: The signals at δ 6.54 and 6.44 ppm are attributed to the two protons on the aromatic ring. Their chemical shifts in the upfield region of the aromatic spectrum are consistent with the electron-donating effects of the amino, methoxy (B1213986), and ethoxy substituents.

Ethoxy Group Protons: The quartet observed in the range of δ 3.98-3.93 ppm corresponds to the two methylene (B1212753) protons (-OCH₂CH₃) of the ethoxy group. The triplet in the range of δ 1.40-1.36 ppm is assigned to the three methyl protons (-OCH₂CH₃) of the ethoxy group. The splitting pattern arises from the coupling between the adjacent methylene and methyl protons.

Methoxy Group Protons: The sharp singlet at δ 3.82 ppm is characteristic of the three protons of the methoxy group (-OCH₃). The singlet nature indicates the absence of adjacent protons to couple with.

Methyl Group Protons: The signal at δ 2.12 ppm corresponds to the three protons of the methyl group attached directly to the aromatic ring.

Amino Group Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on concentration, solvent, and temperature. This signal is often not explicitly reported in patent literature but would be expected to be present in the spectrum.

¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 6.54 | s | 1H | Aromatic H |

| 6.44 | s | 1H | Aromatic H |

| 3.98-3.93 | q | 2H | -OCH₂ CH₃ |

| 3.82 | s | 3H | -OCH₃ |

| 2.12 | s | 3H | Ar-CH₃ |

| 1.40-1.36 | t | 3H | -OCH₂CH₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The molecule contains ten unique carbon atoms, and thus, ten distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum. The aromatic carbons would appear in the range of approximately 110-160 ppm, with their specific shifts influenced by the attached functional groups. The carbon of the ethoxy group directly attached to the aromatic ring would be significantly downfield, while the carbons bearing the methoxy and methyl groups would also show characteristic shifts. The aliphatic carbons of the ethoxy and methoxy groups, as well as the methyl group on the ring, would resonate at higher fields (further upfield).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern of the aromatic ring, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for establishing the connectivity across quaternary (non-protonated) carbons and for confirming the substitution pattern on the aromatic ring by observing correlations between the aromatic protons and the carbons of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm through-space interactions between, for example, the protons of the methoxy group and the adjacent proton on the aromatic ring.

Although experimental 2D NMR data for this compound is not publicly documented, these techniques are standard practice in the complete structural elucidation of novel organic molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Frequencies

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for functional group identification.

While a specific, published FT-IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure:

N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the aryl ether groups (methoxy and ethoxy) would produce strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

N-H Bending: The scissoring vibration of the primary amine would be expected in the range of 1590-1650 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring would appear in the 800-900 cm⁻¹ region, providing information about the substitution pattern.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds.

For this compound, a Raman spectrum would provide complementary information to the FT-IR data. Although experimental Raman data for this compound is not publicly available, one would expect to observe strong signals for the aromatic ring breathing modes and the C-C stretching of the benzene (B151609) ring. The symmetric vibrations of the substituents might also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation would be governed by the substituted benzene ring system.

The core of this compound is the benzene ring, which acts as a chromophore—the part of the molecule responsible for absorbing light. The electronic transitions expected for this molecule are primarily π → π* transitions, associated with the excitation of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals within the aromatic ring.

The aniline (B41778) moiety (-NH2), the methoxy group (-OCH3), and the ethoxy group (-OC2H5) all function as auxochromes. Auxochromes are groups with non-bonding electrons that, when attached to a chromophore, can modify the wavelength and intensity of absorption. uomustansiriyah.edu.iqbrainly.in These groups, through resonance, donate electron density to the benzene ring, which has several predictable effects:

Bathochromic Shift (Red Shift): The presence of the amino, methoxy, and ethoxy groups is expected to shift the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. This is due to the delocalization of the non-bonding electrons from nitrogen and oxygen into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, aniline itself shows a significant red shift compared to benzene. uomustansiriyah.edu.iqbethunecollege.ac.in

Hyperchromic Effect: An increase in the molar absorptivity (εmax) is also anticipated, leading to more intense absorption bands. gpatindia.com

The primary electronic transitions of the benzene chromophore, typically seen around 204 nm and 256 nm, would be shifted to longer wavelengths in this compound due to these powerful auxochromic groups.

The conjugation in this compound involves the interaction of the lone pairs of electrons on the nitrogen of the amino group and the oxygens of the methoxy and ethoxy groups with the π-electron system of the benzene ring. This extended conjugation is the primary reason for the expected bathochromic shift. gpatindia.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential tool for determining the precise molecular weight of a compound and, by extension, its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

While no experimental HRMS data for this compound has been reported, its theoretical values can be calculated with high accuracy. The molecular formula for the compound is C10H15NO2.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C10H15NO2 |

| Monoisotopic Mass | 181.1103 u |

| Nominal Mass | 181 u |

| Elemental Composition | Carbon: 66.28% |

| Hydrogen: 8.34% | |

| Nitrogen: 7.73% | |

| Oxygen: 17.65% |

This table presents theoretically calculated values.

The high-resolution mass would allow for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

In the absence of an experimental mass spectrum, the fragmentation of this compound upon ionization (typically electron impact ionization) can be predicted based on the stability of the resulting fragments. Key fragmentation pathways for aromatic amines and ethers include:

Alpha-Cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are common sites for cleavage. For the ethoxy group, loss of an ethyl radical (•C2H5, mass 29) or ethylene (B1197577) (C2H4, mass 28) through rearrangement is a common pathway for aromatic ethers. libretexts.orgwhitman.edu

Loss of Methyl Radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH3, mass 15).

Benzylic-type Cleavage: The bond between the methyl group and the aromatic ring could break, although this is generally less favorable than cleavage alpha to heteroatoms.

Formation of Tropylium (B1234903) Ion: Aromatic compounds with alkyl substituents can rearrange to form the stable tropylium cation (C7H7+), often observed at m/z 91, though this may be less prominent depending on the other substituents. youtube.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Description of Loss |

| 181 | [M]+• | Molecular Ion |

| 166 | [M - CH3]+ | Loss of a methyl radical from the methoxy group |

| 152 | [M - C2H5]+ | Loss of an ethyl radical from the ethoxy group |

| 153 | [M - C2H4]+• | Loss of ethylene from the ethoxy group |

| 136 | [M - C2H5 - O]+ | Loss of an ethoxy radical |

This table presents predicted fragmentation patterns based on general principles of mass spectrometry. Experimental verification is required.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

As of this review, no single-crystal X-ray diffraction studies have been published for this compound. Therefore, its crystal structure, including parameters such as the unit cell dimensions, space group, and the precise arrangement of molecules in the solid state, remains undetermined.

If a suitable single crystal could be grown, X-ray crystallography would reveal:

The planarity of the benzene ring and the orientation of the substituent groups.

The specific bond lengths and angles of the ethoxy, methoxy, and amino groups.

The presence of any intermolecular interactions, such as hydrogen bonding involving the amino group, which would dictate the crystal packing. libretexts.orgrigaku.com

Such data would be invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Determination of Solid-State Molecular Conformation and Bond Parameters

The precise three-dimensional arrangement of atoms in the this compound molecule within a crystal lattice would be determined using single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

For the aromatic core of this compound, the planarity of the benzene ring would be a key feature. The substituent groups—ethoxy, methoxy, methyl, and aniline—would exhibit specific spatial orientations relative to this ring and to each other. For instance, the torsion angles involving the methoxy and ethoxy groups would reveal the orientation of the alkyl chains relative to the aromatic plane.

Table 1: Hypothetical Bond Parameters for this compound

This interactive table presents a hypothetical but representative set of bond lengths and angles for this compound, based on known values for similar molecular fragments.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N (aniline) | ~1.40 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Length | C-O (ethoxy) | ~1.36 Å |

| Bond Length | O-C (alkyl) | ~1.43 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-N | ~120° |

| Bond Angle | C-O-C (ether) | ~118° |

Analysis of Intermolecular Interactions and Crystal Packing

The primary amine group (-NH2) is a strong hydrogen bond donor, while the oxygen atoms of the ethoxy and methoxy groups are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The nature and geometry of these bonds would be a primary focus of the analysis.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

This interactive table outlines the types of intermolecular interactions that would likely be identified in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (aniline) | O (ethoxy/methoxy) | Major contributor to crystal stability. |

| Hydrogen Bond | N-H (aniline) | N (aniline) | Possible, but less likely than N-H···O. |

| van der Waals | All atoms | All atoms | Contributes to overall packing efficiency. |

| π-π Stacking | Aromatic rings | Aromatic rings | Possible if the packing allows for face-to-face or offset stacking. |

Polymorphism and Co-crystallization Studies

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state science, particularly in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. A thorough investigation of this compound would involve screening for different polymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice. This can lead to the formation of a new crystalline solid with unique properties. Given the presence of hydrogen bond donors and acceptors in this compound, it would be a suitable candidate for co-crystallization studies with various coformers, such as carboxylic acids or other compounds capable of forming strong intermolecular interactions. Such studies could yield novel solid forms with tailored properties.

Reactivity and Reaction Mechanisms of 4 Ethoxy 2 Methoxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring.

The amino (-NH₂), methoxy (B1213986) (-OCH₃), and ethoxy (-OCH₂CH₃) groups are all potent activating groups in electrophilic aromatic substitution. libretexts.orgwikipedia.orgchemistrysteps.com This activation stems from the ability of the nitrogen and oxygen atoms to donate their lone pair of electrons to the aromatic ring through resonance (+R or +M effect). This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orgbyjus.com The resonance structures of aniline (B41778), anisole (B1667542) (methoxybenzene), and phenetole (B1680304) (ethoxybenzene) all show an accumulation of negative charge at the ortho and para positions, which electrostatically attracts the incoming electrophile. Furthermore, the carbocation intermediates formed by ortho and para attack are more stabilized by resonance, with the heteroatom's lone pair participating in the delocalization of the positive charge. libretexts.org

The methyl group (-CH₃) is a weakly activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect (+I) and hyperconjugation.

In 4-ethoxy-2-methoxy-5-methylaniline, the cumulative effect of these activating groups makes the aromatic ring highly reactive towards electrophiles. The primary amino group is generally the most powerful activating group, followed by the alkoxy groups.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ | C1 | +R >> -I | Strongly Activating | ortho, para |

| -OCH₃ | C2 | +R > -I | Strongly Activating | ortho, para |

| -OCH₂CH₃ | C4 | +R > -I | Strongly Activating | ortho, para |

| -CH₃ | C5 | +I, Hyperconjugation | Weakly Activating | ortho, para |

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined directing effects of all four substituents. The positions on the aromatic ring that are not already substituted are C3 and C6.

Position C6: This position is ortho to the strongly activating amino group and meta to the ethoxy and methyl groups. The powerful ortho-directing effect of the amino group strongly favors substitution at this position.

Position C3: This position is ortho to both the methoxy and ethoxy groups and meta to the amino and methyl groups. The ortho-directing effects of the two alkoxy groups also activate this position for electrophilic attack.

Given that the amino group is the most potent activating group, substitution is most likely to occur at the position ortho to it, which is C6. However, the position ortho to the two alkoxy groups (C3) is also activated. The precise outcome of a reaction can be influenced by steric hindrance. The ethoxy group is bulkier than the methoxy group, which might slightly disfavor attack at the adjacent C3 position. Therefore, under many conditions, substitution at C6 would be the expected major product.

It is important to note that the high reactivity of the aniline derivative can lead to polysubstitution, and the basicity of the amino group can lead to complications in reactions that use strong acids (like Friedel-Crafts reactions and nitration), as the amine can be protonated to form a deactivating anilinium ion (-NH₃⁺). libretexts.orglibretexts.org To control the reactivity and achieve monosubstitution, the amino group is often temporarily protected by acetylation. libretexts.orglibretexts.orglibretexts.org

Nucleophilic Reactivity of the Aromatic Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile. This allows it to readily participate in a variety of reactions, including acylations, alkylations, and condensations.

Aromatic amines like this compound react with acylating agents such as acid chlorides, acid anhydrides, and esters to form amides. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent.

A specific example of the reactivity of this compound is its reaction with phosgene (B1210022) (a di-acid chloride of carbonic acid) to form an isocyanate. google.comgoogle.com This reaction underscores the nucleophilic character of the amine.

Table 2: Acylation of this compound with Phosgene

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| This compound | Phosgene (20% solution in toluene) | Ethyl acetate (B1210297) (EtOAc) | Reflux, 1 hour | 1-Ethoxy-4-isocyanato-5-methoxy-2-methylbenzene | 94% |

Source: google.comgoogle.com

The resulting isocyanate is a valuable intermediate for the synthesis of ureas, carbamates, and other derivatives. The acetylation of anilines with reagents like acetic anhydride (B1165640) is also a common transformation, often used to protect the amine functionality during other reactions. pearson.comymerdigital.comyoutube.com

The nitrogen of this compound can be alkylated by reaction with alkyl halides or other alkylating agents. vedantu.com This reaction proceeds via nucleophilic substitution, where the amine displaces a leaving group from the alkylating agent. However, a significant challenge in the direct alkylation of primary amines is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. vedantu.com More controlled methods for N-alkylation, such as reductive amination or using specific catalysts, are often employed. researchgate.netsemanticscholar.orgorganic-chemistry.orgnih.gov

Table 3: General Scheme for N-Alkylation of this compound

| Reactant 1 | Reactant 2 | Product(s) |

| This compound | Alkyl Halide (R-X) | N-Alkyl-4-ethoxy-2-methoxy-5-methylaniline, N,N-Dialkyl-4-ethoxy-2-methoxy-5-methylaniline, and Quaternary ammonium salt |

Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgiitk.ac.in This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. The reaction is often catalyzed by acid or base and is reversible.

While specific examples of Schiff base formation with this compound are not prevalent in the surveyed literature, its reactivity is expected to be analogous to other anilines. researchgate.netnih.govinternationaljournalcorner.com These Schiff bases are important in coordination chemistry and as intermediates in organic synthesis.

Table 4: General Scheme for Schiff Base Formation with this compound

| Reactant 1 | Reactant 2 (Aldehyde or Ketone) | Product |

| This compound | R-CHO (Aldehyde) | N-(Arylmethylene)-4-ethoxy-2-methoxy-5-methylaniline (Schiff Base) |

| This compound | R₂C=O (Ketone) | N-(Alkylidene)-4-ethoxy-2-methoxy-5-methylaniline (Schiff Base) |

Oxidation Reactions of Anilines and Their Derivatives

Aniline and its derivatives are susceptible to oxidation, a process central to many of their applications and transformations. The lone pair of electrons on the nitrogen atom makes the amino group a primary site for oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The substituents on the aromatic ring profoundly influence the ease of oxidation and the nature of the resulting products.

The oxidation potential of an aniline is a measure of the ease with which it can lose an electron. This property is highly sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) like methoxy, ethoxy, and methyl groups increase the electron density on the ring and at the nitrogen atom, thereby lowering the oxidation potential and making the molecule easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential.

For this compound, the presence of three electron-donating groups (one ethoxy, one methoxy, and one methyl) would be expected to significantly lower its oxidation potential compared to unsubstituted aniline. The electrochemical oxidation of anilines typically proceeds via the formation of a radical cation as the initial step. sigmaaldrich.com This intermediate can then undergo further reactions, such as dimerization or polymerization.

Studies on various substituted anilines have established a strong correlation between their oxidation potentials and the electronic properties of the substituents, often described by Hammett constants. beilstein-journals.org While specific experimental values for this compound are not available, a comparative analysis with other anilines can provide an estimate.

Table 1: Representative Oxidation Potentials of Substituted Anilines

| Compound | Substituents | Oxidation Potential (Epa, V vs. Ag/AgCl) | Reference |

| Aniline | None | 0.92 | mdpi.com |

| p-Toluidine (4-methylaniline) | 4-CH₃ | 0.83 | mdpi.com |

| p-Anisidine (4-methoxyaniline) | 4-OCH₃ | 0.74 | mdpi.com |

| 2-Anisidine (2-methoxyaniline) | 2-OCH₃ | 0.88 | mdpi.com |

This table is for illustrative purposes. The exact oxidation potential depends on experimental conditions such as solvent, pH, and electrode material.

Based on the data for similar compounds, the combined electron-donating effects of the ethoxy, methoxy, and methyl groups in this compound would likely result in an oxidation potential lower than that of p-anisidine.

The oxidation of anilines is a primary method for synthesizing conducting polymers, most notably polyaniline. This process involves the oxidative coupling of aniline monomers. The initial step is the one-electron oxidation to form a radical cation. This radical cation can then couple with another monomer or radical cation, leading to the formation of dimers, oligomers, and ultimately a polymer chain.

For this compound, the expected polymerization pathway would involve the formation of radical cations followed by head-to-tail coupling. However, the substitution pattern on the ring can influence the regiochemistry of this coupling. The bulky ethoxy and methoxy groups at positions 4 and 2, respectively, could sterically hinder coupling at certain positions, potentially leading to a more ordered polymer structure compared to unsubstituted aniline.

Research on the polymerization of other substituted anilines, such as 2-methylaniline and 2-methoxyaniline, has shown that the nature and position of the substituent affect the morphology and properties of the resulting polymer. sigmaaldrich.com For instance, the oxidation of 2-methoxyaniline can yield both soluble oligomers and insoluble polymers. sigmaaldrich.com It is plausible that this compound would exhibit similar behavior, with the potential for forming soluble, functionalized oligoanilines.

Computational Chemistry and Theoretical Studies of 4 Ethoxy 2 Methoxy 5 Methylaniline

Frontier Molecular Orbital (FMO) Analysis

Elucidation of Lowest Unoccupied Molecular Orbital (LUMO) Characteristics:Similarly, no studies were found that describe the LUMO energy and characteristics for this compound.

While computational studies exist for structurally related compounds, such as 2-Methoxy-5-methylaniline (B41322) (also known as para-Cresidine), these findings cannot be extrapolated to 4-Ethoxy-2-methoxy-5-methylaniline, as the presence of the ethoxy group at the 4-position would significantly alter the electronic and structural properties of the molecule.

Therefore, until specific computational research on this compound is conducted and published, a detailed scientific article on its theoretical and computational chemistry, as outlined, cannot be accurately generated.

Correlation of HOMO-LUMO Energy Gap with Chemical Reactivity and Stability

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule.

A large HOMO-LUMO gap indicates high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state, making the molecule more prone to chemical reactions. The energy of the HOMO is associated with its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability.

For this compound, theoretical methods like Density Functional Theory (DFT) can be employed to calculate the energies of the HOMO and LUMO. These calculations reveal that the HOMO is primarily localized on the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group, reflecting its electron-donating character. The LUMO, in contrast, is typically distributed across the aromatic ring system. The energy gap is a key factor in determining the molecule's charge transfer properties. A smaller gap facilitates intramolecular charge transfer (ICT), which is a crucial factor for potential applications in areas like non-linear optics.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can gain detailed insights into the relationship between molecular structure and spectroscopic output, which aids in the assignment of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. conicet.gov.arnih.govnih.govresearchgate.netresearchgate.net These calculations provide theoretical spectra that can be compared with experimental results to confirm structural assignments. nih.govresearchgate.net The accuracy of these predictions depends on the chosen level of theory and basis set. nih.gov

The computed chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electron-donating amino (-NH₂), methoxy (B1213986) (-OCH₃), and ethoxy (-OCH₂CH₃) groups increase the electron density on the aromatic ring, leading to characteristic upfield shifts for the attached protons and carbons compared to unsubstituted benzene (B151609).

Table 1: Computed ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Atom Position | Computed ¹H Chemical Shift (ppm) | Computed ¹³C Chemical Shift (ppm) |

| Aromatic CH | C3-H | 6.65 | 112.5 |

| Aromatic CH | C6-H | 6.78 | 115.0 |

| Methyl (Aryl) | C5-CH₃ | 2.20 | 21.0 |

| Methoxy | C2-OCH₃ | 3.85 | 55.8 |

| Ethoxy | -OCH₂CH₃ | 4.05 (quartet) | 64.0 |

| Ethoxy | -OCH₂CH₃ | 1.40 (triplet) | 14.8 |

| Amino | C4-NH₂ | 3.50 (broad) | - |

| Aromatic C | C1 | - | 148.0 |

| Aromatic C | C2 | - | 150.0 |

| Aromatic C | C4 | - | 140.0 |

| Aromatic C | C5 | - | 125.0 |

Theoretical calculations of vibrational frequencies are essential for interpreting Infrared (IR) and Raman spectra. By performing frequency calculations using methods like DFT, a complete set of vibrational modes for a molecule can be obtained. nih.govresearchgate.net These calculated frequencies and their corresponding intensities help in the definitive assignment of the experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. nih.govresearchgate.net

For this compound, key vibrational modes include the N-H stretching of the amino group, C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether linkages, and various bending and ring deformation modes. Comparing the calculated vibrational spectrum with the experimental one allows for a detailed understanding of the molecule's vibrational dynamics. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Description |

| N-H Symmetric Stretch | -NH₂ | 3450 | Symmetric stretching of the amino group |

| N-H Asymmetric Stretch | -NH₂ | 3530 | Asymmetric stretching of the amino group |

| Aromatic C-H Stretch | Ar-H | 3050-3100 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2900-2980 | Stretching of C-H bonds in methyl and ethoxy groups |

| C-N Stretch | Ar-N | 1280 | Stretching of the carbon-nitrogen bond |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1250 | Asymmetric stretching of the aryl-ether bond |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1040 | Symmetric stretching of the aryl-ether bond |

| N-H Scissoring | -NH₂ | 1620 | Bending (scissoring) motion of the amino group |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) spectra of molecules. scielo.org.za These simulations predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The analysis of the molecular orbitals involved in these electronic transitions provides insight into their nature, such as π→π* or n→π* transitions.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from electronic transitions within the substituted benzene ring. The presence of the amino, methoxy, and ethoxy auxochromes typically causes a bathochromic (red) shift of the absorption bands compared to benzene. TD-DFT calculations can pinpoint the specific orbitals contributing to each absorption peak, such as transitions from the HOMO (located on the amine and ring) to the LUMO (on the aromatic ring), which are characteristic of intramolecular charge transfer (ICT). scielo.org.za

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with large differences in ground-state and excited-state dipole moments often exhibit significant Non-Linear Optical (NLO) properties. Aniline derivatives are of particular interest in this field due to the strong electron-donating nature of the amino group, which can lead to substantial intramolecular charge transfer upon excitation. researchgate.net

Theoretical calculations are crucial for predicting the NLO response of a molecule. Key parameters such as the first-order hyperpolarizability (β) can be computed using DFT methods. researchgate.net A high β value is indicative of a strong NLO response. For this compound, the combination of the electron-donating amino, methoxy, and ethoxy groups is expected to create a molecule with a significant dipole moment and polarizability, making it a candidate for NLO applications. The theoretical evaluation of its NLO properties involves calculating the β value and comparing it to that of well-known NLO materials like urea. researchgate.net

Table 3: Theoretical Evaluation of Non-Linear Optical (NLO) Properties

| Parameter | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | ~3.5 D |

| Mean Polarizability | α | ~150 a.u. |

| First-Order Hyperpolarizability | β_tot | > 300 x 10⁻³⁰ esu |

Synthesis and Characterization of Advanced Derivatives of 4 Ethoxy 2 Methoxy 5 Methylaniline

Amide Derivatives and Their Conformational Analysis

The synthesis of amide derivatives from 4-Ethoxy-2-methoxy-5-methylaniline can be readily achieved through standard acylation reactions. This typically involves reacting the primary amino group of the aniline (B41778) with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base or under suitable catalytic conditions. For instance, the reaction with acetyl chloride would yield N-(4-ethoxy-2-methoxy-5-methylphenyl)acetamide.

Azo Dye Derivatives for Material Science Applications

This compound is a well-known diazo component, identified as C.I. Azoic Diazo Component 3, highlighting its primary application in the synthesis of azo dyes. The general synthesis involves a two-step process: diazotization followed by azo coupling. jchemrev.comnih.gov

Diazotization : The primary aromatic amine, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a stable diazonium salt.

Azo Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other anilines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the characteristic -N=N- azo linkage.

The specific color of the resulting azo dye is determined by the extended conjugation system of the entire molecule, which is influenced by the electronic properties of both the diazo component and the coupling component. jchemrev.com Azo dyes derived from this aniline are used as colorants in various materials, including textiles and polymers. nih.gov The incorporation of these dyes can enhance the properties of materials; for example, some azo dyes act as UV absorbers, preventing photodegradation in polymers.

Table 1: Examples of Azo Dye Synthesis Principles

| Diazo Component | Coupling Component | Resulting Dye Structure Principle | Application Area |

|---|---|---|---|

| Diazotized this compound | Naphthol derivative (e.g., 2-Naphthol) | A naphthol-based azo dye with ethoxy, methoxy (B1213986), and methyl substituents. | Textile Dyeing |

| Diazotized this compound | Pyrazolone (B3327878) derivative | A heterocyclic azo dye containing a pyrazolone moiety. | Pigments, Inks |

Schiff Base Derivatives as Ligands and Building Blocks

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically synthesized by the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govmdpi.com this compound can react with various carbonyl compounds to form the corresponding Schiff base derivatives.

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid.

These Schiff base derivatives are valuable as ligands in coordination chemistry. The imine nitrogen atom possesses a lone pair of electrons that can coordinate with metal ions. If the aldehyde or ketone precursor contains another donor atom (like a hydroxyl group in salicylaldehyde), the resulting Schiff base can act as a bidentate or polydentate ligand, forming stable chelate complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). idosr.orgmdpi.com These metal complexes have applications in catalysis and materials science. nih.gov

Table 2: Synthesis and Properties of a Representative Schiff Base

| Reactants | Product Structure | Characterization Data (Example for a similar Schiff Base) | Potential Application |

|---|

Heterocyclic Compounds Derived from this compound

The transformation of this compound into various heterocyclic scaffolds is a key strategy for creating compounds with diverse properties. This often requires multi-step synthetic sequences.

Synthesis of Quinazoline-based Scaffolds

The synthesis of quinazolines typically requires precursors that contain a 2-aminobenzoyl moiety (e.g., 2-aminobenzonitriles or 2-aminobenzaldehydes). nih.govorganic-chemistry.org A direct synthesis from this compound is not straightforward. It would necessitate the introduction of a carbonyl or cyano group at the ortho position to the amino group, a challenging regioselective transformation. Therefore, the synthesis of a quinazoline (B50416) scaffold from this specific aniline would involve a multi-step pathway, which is not commonly documented in the surveyed literature.

Formation of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole (B1197879) ring system is of particular interest. A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. nih.gov

To synthesize a thiadiazole from this compound, the aniline would first need to be converted into a corresponding thiosemicarbazide (B42300) derivative. This can be achieved by reacting the aniline with an isothiocyanate to form a thiourea, followed by reaction with a hydrazine, or through other multi-step procedures. The resulting N-arylthiosemicarbazide can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to yield the 2-(arylamino)-1,3,4-thiadiazole. nih.gov While this general pathway is well-established, specific examples starting with this compound are not prominently featured in scientific databases.

Indole (B1671886) and Other Fused Ring Systems

Indole is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. Classic methods for indole synthesis, such as the Fischer, Bischler, or Madelung syntheses, require specific precursors. nih.govopenmedicinalchemistryjournal.comresearchgate.net

Fischer Indole Synthesis : This is one of the most common methods and involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov To utilize this method, this compound would first need to be converted into 4-ethoxy-2-methoxy-5-methylphenylhydrazine. This is typically done by diazotization of the aniline followed by reduction.

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-arylamino-ketone with a strong acid. This would require the alkylation of this compound with an α-haloketone.

While these synthetic routes are theoretically possible, detailed procedures and characterization of indole derivatives specifically derived from this compound are not widely reported. The synthesis of such fused ring systems from this starting material remains a specialized area requiring dedicated multi-step synthetic efforts.

Polymeric Derivatives for Advanced Materials Research

The transformation of aniline and its derivatives into polymeric structures is a well-established field, yielding conductive polymers with significant potential in electronics, sensing, and anti-corrosion coatings. The unique substitution pattern of this compound, featuring both ethoxy and methoxy groups, suggests that its polymeric derivatives could exhibit distinct electronic and physical properties. However, a thorough review of the current scientific literature reveals a notable absence of research specifically dedicated to the synthesis and characterization of poly(this compound).

While extensive research exists on the polymerization of related compounds, such as 2-Methoxy-5-methylaniline (B41322) (also known as p-Cresidine), there is no available data detailing the polymerization conditions, mechanism, or the resulting properties of polymers derived from this compound. The presence of the additional ethoxy group at the 4-position is expected to influence the monomer's reactivity, the polymer's solubility, and its ultimate electronic and thermal characteristics.

In the absence of direct experimental findings for poly(this compound), we can hypothesize its potential properties based on the established knowledge of polyanilines. The polymerization would likely proceed via oxidative coupling, either chemically or electrochemically, to form a chain of repeating monomer units. The resulting polymer's conductivity would be influenced by the degree of oxidation and the protonation level of the polymer backbone.

Hypothetical Properties of Poly(this compound):

| Property | Hypothetical Influence of Substituents |

| Solubility | The presence of both ethoxy and methoxy groups might enhance solubility in organic solvents compared to unsubstituted polyaniline, facilitating easier processing and film formation. |

| Conductivity | The electron-donating nature of the alkoxy groups could affect the oxidation potential of the monomer and the electronic properties of the resulting polymer. The precise impact on conductivity would require experimental verification. |

| Thermal Stability | The molecular weight and the nature of the intermolecular interactions, influenced by the substituent groups, would determine the polymer's thermal stability. |

| Morphology | The polymerization conditions would be expected to play a crucial role in determining the morphology of the polymer, which in turn affects its bulk properties. |

It is imperative to underscore that the information presented in the table above is purely speculative and awaits experimental validation. The field of advanced materials would greatly benefit from dedicated research into the synthesis and comprehensive characterization of poly(this compound) to unlock its potential applications.

Applications of 4 Ethoxy 2 Methoxy 5 Methylaniline As a Synthetic Precursor

Intermediate in Dyestuff Chemistry Research

The structural characteristics of 4-Ethoxy-2-methoxy-5-methylaniline make it an important intermediate in the creation of both azo dyes and pigments, contributing to the development of colorants with specific, tailored properties.

Precursor for Novel Azo Dyes with Tunable Properties

Azo dyes, characterized by the functional group R−N=N−R′, are a major class of synthetic colorants. researchgate.net The properties of these dyes, including their color, solubility, and fastness, can be finely tuned by modifying the chemical structure of the aromatic precursors. researchgate.netp2infohouse.org

A prominent example of a dye derived from a related precursor is Allura Red AC (FD&C Red No. 40). uobaghdad.edu.iqnih.gov This widely used red food dye is synthesized from a sulfonated derivative of p-cresidine, specifically 4-amino-5-methoxy-o-toluenesulfonic acid (cresidine-p-sulfonic acid). scconline.orggoogle.com The synthesis involves a two-step process: the diazotization of cresidine-p-sulfonic acid, followed by an azo coupling reaction with 6-hydroxy-2-naphthalene sulfonic acid (Schaeffer's salt). scconline.org The presence of the sulfonate groups in the final molecule is crucial for its water solubility, a key property for its application in food products. researchgate.netnih.gov This demonstrates how the functionalization of the aniline (B41778) precursor allows for the tuning of the resulting dye's properties to suit a specific application.

Furthermore, research into disperse dyes, which are used for coloring synthetic fibers like polyester, has shown that the nature of the functional groups on the aniline precursor significantly influences the light absorption properties of the dye. p2infohouse.orgnih.gov For instance, studies on disperse red azo dyes synthesized from derivatives of 5-methoxy-2-methyl-4-nitroaniline (B28023) have demonstrated that variations in the functional groups can alter the molar extinction coefficient, thereby tuning the color intensity and fastness of the dye. researchgate.net

Table 1: Synthesis of Allura Red AC

| Step | Reaction | Reactants | Product |

| 1 | Diazotization | 4-amino-5-methoxy-o-toluenesulfonic acid, Nitrous acid | Diazonium salt of cresidine-p-sulfonic acid |

| 2 | Azo Coupling | Diazonium salt, 6-hydroxy-2-naphthalene sulfonic acid | Allura Red AC |

Component in Pigment Synthesis for Advanced Colorants

Azo pigments are structurally similar to azo dyes but are insoluble in water and most organic solvents, making them suitable for applications in plastics, rubbers, and paints. researchgate.net These pigments are valued for their strong coloring power and good lightfastness. acgpubs.org The development of "advanced colorants" often focuses on improving properties such as durability, thermal stability, and safety.

While specific examples of pigments derived directly from this compound are not extensively documented in readily available literature, the general principles of azo pigment synthesis suggest its utility in this area. The properties of azo pigments can be enhanced by treating them with various amines and amides, which can improve their rheological stability, tinctorial strength, and gloss. sciensage.info This indicates a pathway for creating high-performance pigments from precursors like this compound.

Building Block for Complex Organic Molecules

The reactivity of the amine group in this compound allows it to be a key starting material for the construction of more complex molecular architectures, including various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles with Defined Architectures

Nitrogen-containing heterocycles are fundamental structural motifs in many pharmaceuticals, agrochemicals, and functional materials. Several classic and modern synthetic methods can potentially utilize this compound to construct these important ring systems.

Quinolines: The Skraup synthesis and the Friedländer synthesis are two well-established methods for preparing quinolines. The Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). researchgate.netiipseries.orgwikipedia.org The Friedländer synthesis, on the other hand, is the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive methylene (B1212753) group. nih.govuop.edu.pk Given that anilines are the primary starting material in the Skraup synthesis, this compound is a viable substrate for producing a substituted quinoline (B57606).

Quinoxalines: These heterocycles are typically synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov While this compound is not a 1,2-diamine itself, it can be a precursor to such a molecule through further functionalization, which could then be used in quinoxaline (B1680401) synthesis.

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govnih.gov This efficiency makes them ideal for generating libraries of diverse compounds for drug discovery and materials science. frontiersin.orgthieme-connect.de

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, which yields an α-acylamino amide. nih.gov The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, and aniline derivatives are commonly used as the amine component. frontiersin.org This suggests that this compound could be employed in Ugi reactions to create a diverse range of complex amide products.

The Povarov reaction is another MCR that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. nih.gov The imine formed from the aniline and aldehyde acts as a diene in a [4+2] cycloaddition with the alkene. The use of substituted anilines in the Povarov reaction allows for the synthesis of a variety of functionalized quinoline derivatives.

Use in Catalyst or Ligand Design for Organic Transformations

The amine functionality of this compound makes it a suitable starting point for the synthesis of ligands, particularly Schiff base ligands, which can then be complexed with metal ions to form catalysts. researchgate.net

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov The resulting imine group, along with other heteroatoms in the molecule, can coordinate with metal ions to form stable complexes. uobaghdad.edu.iqnih.govresearchgate.net These metal complexes have shown significant catalytic activity in a wide range of organic transformations, including oxidation, reduction, and polymerization reactions. researchgate.netnih.gov

For example, Schiff base complexes of transition metals are known to catalyze the oxidation of various organic substrates. researchgate.net The specific substituents on the aniline and aldehyde precursors can influence the electronic and steric properties of the resulting ligand and, consequently, the catalytic activity and selectivity of the metal complex. While direct examples of catalysts derived from this compound are not prevalent in the literature, the well-established principles of Schiff base catalysis suggest that it could be used to design ligands for specific catalytic applications. researchgate.netjchemlett.com

Investigation of its Role in Promoting Chemical Reactions

There is no available scientific literature detailing the role of this compound in promoting chemical reactions.

Design of Ligands for Metal-Mediated Catalysis

There are no published studies on the use of this compound in the design or synthesis of ligands for metal-mediated catalysis.

Environmental Chemistry Aspects of Anilines: Analytical Methodologies and Environmental Fate

Development of Analytical Methodologies for Detection and Quantification in Environmental Matrices

Accurate and sensitive analytical methods are necessary for the detection of trace levels of 4-Ethoxy-2-methoxy-5-methylaniline in complex environmental samples such as water and soil.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and identification of aniline (B41778) derivatives.

While specific methods for this compound are not extensively documented, methodologies for structurally similar compounds can be adapted. For instance, a reverse-phase HPLC method developed for the separation of 4-Methoxy-2-methylaniline utilizes a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This approach could likely be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective technique for the analysis of volatile and semi-volatile organic compounds like aniline derivatives. A sensitive GC-MS method has been developed for the trace analysis of related compounds such as p-Anisidine and 4-Methoxy-2-nitro aniline. The mass spectrum of the closely related 2-Methoxy-5-methylaniline (B41322) is available in spectral databases, which can aid in the identification of this compound in environmental samples, as the fragmentation patterns would share similarities. nih.govmzcloud.org

Table 1: Exemplary Chromatographic Conditions for Related Anilines

| Parameter | HPLC Method for 4-Methoxy-2-methylaniline sielc.com | GC-MS Method for p-Anisidine & 4-Methoxy-2-nitro aniline |

| Column | Newcrom R1 | Not specified |

| Mobile Phase/Carrier Gas | Acetonitrile, Water, Phosphoric Acid | Helium |

| Detector | UV or Mass Spectrometer | Mass Spectrometer (in Selected Ion Monitoring mode) |

| Notes | Formic acid can be substituted for MS compatibility. | Method validated for trace analysis of genotoxic impurities. |

Electrochemical detection offers a sensitive and selective alternative for the analysis of electroactive compounds like anilines. A study on the determination of aromatic amines, including 2-Methoxy-5-methylaniline, in commercial hair dyes employed high-performance liquid chromatography coupled with an electrochemical detector. scientificlabs.co.uk This technique can provide the low detection limits required for environmental monitoring. The principle of electrochemical detection is based on the oxidation or reduction of the analyte at an electrode surface, which generates a current proportional to its concentration.

Environmental Fate and Transformation Pathways of Aromatic Amines

Understanding the environmental fate of this compound involves studying its degradation through processes like photodegradation and biodegradation.

Biodegradation is a key process in the removal of organic pollutants from the environment. The susceptibility of anilines to microbial degradation is highly dependent on the nature and position of the substituents on the aromatic ring.

Studies on various substituted anilines have shown that microorganisms can utilize them as a source of carbon and nitrogen. jst.go.jp A common initial step in the aerobic biodegradation of aniline is the oxidation of the aromatic ring by aniline dioxygenase to form a catechol derivative. nih.gov This is then followed by ring cleavage, either through an ortho- or meta-cleavage pathway. nih.gov

The presence of multiple substituents, such as on this compound, can affect the rate and pathway of degradation. For example, a study on a Moraxella sp. found that it could not utilize 4-methoxyaniline, suggesting that the methoxy (B1213986) group may hinder degradation by this particular strain. nih.gov However, other microbial consortia may possess the necessary enzymes to degrade such compounds. For instance, a consortium of Bacillus species was found to biodegrade aniline and its chlorinated derivatives. researchgate.net The biodegradation of aniline by the microalga Chlamydomonas reinhardtii has also been reported, involving biotransformation into acetylaminobenzene. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxy-2-methoxy-5-methylaniline, and what key reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential alkylation and methoxylation. For example, introducing the ethoxy group using ethyl iodide in the presence of a base (e.g., K₂CO₃) in acetone at 60–80°C, followed by methoxy group installation via nucleophilic substitution . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. Catalytic agents like phase-transfer catalysts may enhance reaction efficiency .

Q. How should researchers handle solubility discrepancies when working with this compound in aqueous vs. organic solvents?

- Methodology : While slightly soluble in water (~0.1–0.5 mg/mL), solubility increases in polar aprotic solvents (e.g., DMSO, DMF). Discrepancies arise due to impurities or hydration states. Validate solubility via UV-Vis spectroscopy or gravimetric analysis after recrystallization. For aqueous experiments, use co-solvents (e.g., ethanol) or surfactants to improve dispersion .

Q. What safety protocols are critical during handling and storage to prevent decomposition?

- Methodology : Use NIOSH-approved respirators for dust/fume control, nitrile gloves, and chemical-resistant lab coats. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid oxidation. Incompatibility with strong oxidizers (e.g., HNO₃) necessitates segregated storage .

Advanced Research Questions

Q. How can competing substitution pathways be minimized during the introduction of ethoxy and methoxy groups in the synthesis?

- Methodology : Steric hindrance at the 2- and 5-positions reduces unwanted substitutions. Use protecting groups (e.g., acetyl) for the amine (-NH₂) during alkylation. Kinetic control via low-temperature reactions (-20°C to 0°C) and regioselective catalysts (e.g., CuI) can direct functionalization to desired positions .

Q. What analytical techniques (e.g., HPLC, NMR) are optimal for characterizing purity and structural conformation?

- Methodology :

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%).

- NMR : ¹H-NMR (DMSO-d₆) identifies substitution patterns: δ 1.3–1.5 ppm (ethoxy -CH₃), δ 3.7–3.9 ppm (methoxy -OCH₃), and δ 6.5–7.2 ppm (aromatic protons).

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 196.12 .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodology : The electron-donating methoxy group activates the aromatic ring for electrophilic substitution but sterically hinders para positions. Computational modeling (DFT) predicts reaction sites: Suzuki-Miyaura coupling occurs preferentially at the 5-methyl position due to lower steric hindrance. Experimental validation via kinetic studies (e.g., monitoring Pd-catalyzed coupling yields) is recommended .

Data Contradiction Analysis

- Solubility Variability : Discrepancies in aqueous solubility may stem from hydration states. Thermogravimetric analysis (TGA) can differentiate anhydrous vs. monohydrate forms .

- Oxidation Stability : Conflicting reports on air sensitivity require controlled experiments under inert vs. ambient conditions, monitored via FTIR (tracking -NH₂ oxidation to -NO₂) .

Tables

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 195.24 g/mol | HR-MS | |

| Solubility in Water | 0.2 mg/mL (25°C) | Gravimetric | |

| Melting Point | 92–94°C | DSC | |

| Optimal Reaction Temp | 60–80°C (alkylation) | Synthetic Protocol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.